molecular formula C15H10Cl2N4OS B255415 6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B255415
M. Wt: 365.2 g/mol
InChI Key: GVIHUYCEGNQUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of triazolothiadiazines and has been studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of 6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it has been reported to interact with various neurotransmitter systems in the brain, including GABA and glutamate. It has also been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal excitability. These mechanisms are believed to contribute to the compound's anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as GABA, serotonin, and dopamine in the brain. It has also been shown to decrease the levels of proinflammatory cytokines, which play a role in various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One of the areas of interest is its potential as an anticancer agent. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound has shown neuroprotective effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 2,5-dichlorophenyl hydrazine with 2-furylcarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide to form the final compound. This method has been reported in various research articles and has been optimized for better yields and purity.

Scientific Research Applications

The potential of 6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine as a therapeutic agent has been extensively studied in scientific research. It has been reported to exhibit various biological activities such as anticonvulsant, antidepressant, and anxiolytic effects. It has also been studied for its anticancer, antifungal, and antimicrobial properties. The compound has shown promising results in preclinical studies and is being considered for further development as a drug candidate.

properties

Product Name

6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C15H10Cl2N4OS

Molecular Weight

365.2 g/mol

IUPAC Name

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H10Cl2N4OS/c1-8-18-19-15-21(8)20-12(7-23-15)14-5-4-13(22-14)10-6-9(16)2-3-11(10)17/h2-6H,7H2,1H3

InChI Key

GVIHUYCEGNQUQE-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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